(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide
Overview
Description
(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide is a useful research compound. Its molecular formula is C20H16F2N2O2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging Sigma-2 Receptor Status in Solid Tumors
A study demonstrated the synthesis and evaluation of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors, indicating the relevance of fluorinated compounds in diagnostic imaging (Tu et al., 2007).
Inhibitors of Influenza A Endonuclease
Research on 3-hydroxyquinolin-2(1H)-ones derivatives highlighted their potency as inhibitors against the 2009 pandemic H1N1 influenza A endonuclease, suggesting the therapeutic potential of quinolinone derivatives in antiviral drug development (Sagong et al., 2013).
Antibacterial Applications
A novel 8-chloroquinolone derivative displayed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the significance of chloroquinolone derivatives in developing new antibiotics (Kuramoto et al., 2003).
Fluorescence Imaging and Sensing
The development of a fluorogenic chemodosimeter derived from 8-hydroxyquinoline for Hg2+-selective fluorescence enhancement in aqueous solutions demonstrates the compound's utility in environmental monitoring and chemical sensing (Song et al., 2006).
Antimicrobial and Pharmacological Studies
Studies on fluoroquinolone-based thiazolidinones have shown significant antimicrobial activities, suggesting their potential in combating infectious diseases (Patel & Patel, 2010).
Properties
IUPAC Name |
3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZQIACBHGQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696478 | |
Record name | 3-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-29-6 | |
Record name | 3-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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